Doxorubicin

Cardio-Oncology Pediatric Oncology Toxicology

Doxorubicin HCl (Adriamycin) is the non-substitutable anthracycline reference standard for preclinical oncology. As the mandatory comparator in clinical trials and pharmacopeial monographs, it provides the validated baseline for cardiotoxicity risk (1-2% at 300 mg/m² → 6-20% at 500 mg/m²), PK parameters (t½ ~20-30 h), and antitumor efficacy (36% response in breast cancer). Substituting daunorubicin, epirubicin, or liposomal formulations introduces irreproducible variability. Ensure translational relevance in xenograft models, cardiotoxicity studies, and nanomedicine evaluations with ≥98% HPLC-pure doxorubicin.

Molecular Formula C27H29NO11
Molecular Weight 543.5 g/mol
CAS No. 25316-40-9
Cat. No. B193376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicin
CAS25316-40-9
Synonyms4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin
Molecular FormulaC27H29NO11
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
InChIInChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1
InChIKeyAOJJSUZBOXZQNB-TZSSRYMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange-Red Solid
Solubility~10 mg/ml
2% sol in water;  soluble in aqueous alcohols;  moderately soluble in anhydrous methanol;  insoluble in non-polar organic solvents
1.18e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Doxorubicin (CAS 25316-40-9) Procurement Guide: Anthracycline Reference Standard for Oncology Research and Drug Development


Doxorubicin (CAS 25316-40-9), also known as Adriamycin, is an anthracycline antibiotic and topoisomerase II inhibitor. As the most extensively characterized and widely utilized anthracycline in both clinical oncology and preclinical research, doxorubicin serves as the foundational reference standard against which all other anthracyclines and anthraquinones are benchmarked for cardiotoxicity risk, pharmacokinetic behavior, and antitumor efficacy [1]. Its established role as the comparator in head-to-head clinical trials and its use as the baseline in pharmacopeial monographs and regulatory equivalence ratio derivations make it an indispensable compound for any laboratory engaged in cancer drug development, cardiotoxicity studies, or comparative pharmacology [2].

Why Doxorubicin (CAS 25316-40-9) Cannot Be Simply Substituted with Other Anthracyclines or Formulations


Procurement decisions in oncology research and drug development cannot assume interchangeability between doxorubicin and other anthracyclines (e.g., daunorubicin, epirubicin, idarubicin) or alternative formulations (e.g., liposomal doxorubicin). Clinically and preclinically, these agents exhibit profound differences in their cardiotoxicity risk profiles at equivalent cumulative doses [1], their pharmacokinetic (PK) parameters, including elimination half-life and area under the curve (AUC) [2], and their tissue biodistribution [3]. The use of an incorrect comparator or substitute can invalidate experimental results, lead to erroneous conclusions regarding efficacy and safety, and introduce significant variability in drug development pipelines. The following quantitative evidence establishes the specific, measurable parameters that differentiate doxorubicin from its closest analogs and alternative formulations, thereby justifying its specific procurement for research consistency and regulatory relevance.

Quantitative Differentiation of Doxorubicin (CAS 25316-40-9) from Key Analogs and Formulations: A Comparative Evidence Guide


Cardiotoxicity Risk Differentiation: Doxorubicin vs. Daunorubicin vs. Mitoxantrone

Doxorubicin serves as the baseline for cardiotoxicity risk among anthracyclines. Based on a multicenter cohort study of 28,423 pediatric cancer survivors, the cardiotoxicity equivalence ratio for daunorubicin relative to doxorubicin is 0.6 (95% CI: 0.4-1.0), indicating that daunorubicin confers approximately 40% lower risk of cardiomyopathy at an equivalent cumulative dose [1]. In contrast, the anthraquinone mitoxantrone has an equivalence ratio of 10.5 (95% CI: 6.2-19.1), signifying it is approximately 10.5 times more cardiotoxic than doxorubicin on a mg-for-mg basis [1]. These ratios are clinically endorsed by the International Late Effects of Childhood Cancer Guideline Harmonization Group (IGHG) for risk stratification and long-term follow-up [2].

Cardio-Oncology Pediatric Oncology Toxicology

Pharmacokinetic Differentiation: Free Doxorubicin vs. Pegylated Liposomal Doxorubicin

The pharmacokinetic profile of free doxorubicin differs dramatically from its pegylated liposomal formulation (PLD). In human studies, the area under the concentration-time curve (AUC) for PLD is increased at least 60-fold compared with free doxorubicin [1], and at a dose of 50 mg/m², the AUC is approximately 300-fold greater [2]. This is accompanied by a 250-fold reduction in plasma clearance and a 60-fold reduction in volume of distribution, which restricts the drug primarily to the vascular compartment [2]. The elimination half-life of free doxorubicin is approximately 20-30 hours, whereas PLD exhibits a biphasic elimination profile with an initial half-life of 1-3 hours and a terminal half-life of 30-90 hours [2].

Pharmacokinetics Drug Delivery Nanomedicine

Cardiotoxicity Incidence at Cumulative Doses: Doxorubicin vs. Liposomal Formulations

The cumulative dose-dependent cardiotoxicity of free doxorubicin is well-characterized and serves as a benchmark for safety. The FDA-approved label for doxorubicin hydrochloride states that the probability of developing cardiomyopathy is 1-2% at a cumulative dose of 300 mg/m², 3-5% at 400 mg/m², 5-8% at 450 mg/m², and 6-20% at 500 mg/m² when administered every 3 weeks [1]. In contrast, liposomal formulations of doxorubicin (both pegylated and non-pegylated) allow for the administration of a greater lifetime cumulative dose due to their altered biodistribution, which reduces cardiac drug accumulation [2]. Specifically, liposomal encapsulation sequesters the drug away from the heart, leading to a lower incidence of cardiomyopathy at equivalent cumulative doses and enabling higher total drug exposure without exceeding cardiac safety thresholds [2].

Cardiotoxicity Oncology Formulation Science

Clinical Efficacy Comparison: Doxorubicin vs. Mitoxantrone in Advanced Breast Cancer

A randomized phase II-III trial compared doxorubicin (50 mg/m²) plus cyclophosphamide and vincristine (VAC) with mitoxantrone (10 mg/m²) plus cyclophosphamide and vincristine (VNC) in 110 patients with advanced breast cancer [1]. The overall response rate for the doxorubicin-containing regimen (VAC) was 55% (complete response [CR] rate 17%), compared to 42% (CR rate 7%) for the mitoxantrone-containing regimen (VNC) [1]. While this difference did not reach statistical significance (p = 0.07), a trend toward higher response rates was observed with doxorubicin in younger patients (age <60), those with nodal and soft tissue disease, and those with ≥2 sites of disease [1]. Toxicity profiles differed, with VNC associated with reduced alopecia but VAC showing a higher number of deaths within the first cycle [1].

Breast Cancer Comparative Oncology Clinical Trial

Comparative Single-Agent Activity: Doxorubicin vs. Epirubicin vs. Mitoxantrone in Advanced Breast Carcinoma

A randomized clinical trial compared single-agent doxorubicin (70 mg/m²), epirubicin (70 mg/m²), and mitoxantrone (14 mg/m²) in 87 patients with advanced breast carcinoma [1]. Response rates were 36% for doxorubicin, 32% for epirubicin, and 26% for mitoxantrone, though these differences did not reach statistical significance [1]. Notably, nausea, vomiting, and alopecia were more severe in patients treated with doxorubicin or epirubicin compared to mitoxantrone, while myelosuppression and infective episodes occurred more frequently with mitoxantrone [1]. This study demonstrates that even among closely related anthracyclines and anthraquinones, the efficacy-toxicity trade-offs are distinct, and procurement decisions should be guided by the specific endpoints of the research protocol.

Breast Cancer Anthracycline Comparison Clinical Efficacy

Tumor Uptake and Cardiac Exposure: Liposomal vs. Free Doxorubicin

Liposomal encapsulation of doxorubicin significantly alters its biodistribution in preclinical models. In a study comparing free doxorubicin with a liposomal formulation, liposomal nanoparticles increased doxorubicin uptake into tumor tissue by 1.8-fold while simultaneously decreasing uptake into the heart by 0.78-fold (i.e., 22% lower cardiac exposure) [1]. This shift in the tumor-to-heart drug exposure ratio is the mechanistic basis for the improved therapeutic index of liposomal doxorubicin, allowing for higher cumulative dosing with reduced cardiotoxicity [2].

Biodistribution Nanomedicine Cardiotoxicity

Optimal Research and Industrial Applications for Doxorubicin (CAS 25316-40-9) Based on Quantitative Differentiation


Reference Standard for Anthracycline Cardiotoxicity Studies

Doxorubicin is the established benchmark for evaluating the cardiotoxicity of novel anthracyclines and cardioprotective agents. Its well-defined, dose-dependent cardiotoxicity incidence (1-2% at 300 mg/m², escalating to 6-20% at 500 mg/m²) provides a reproducible baseline for in vivo models [1]. Furthermore, the published equivalence ratios for other anthracyclines (e.g., daunorubicin 0.6, mitoxantrone 10.5) are all referenced to doxorubicin, making it the essential comparator for any study seeking to position a new compound within the existing cardiotoxicity risk landscape [2].

Benchmark for Comparative Efficacy in Breast Cancer Models

Given its extensive clinical history and quantifiable single-agent response rates in advanced breast cancer (36% response rate [1]), doxorubicin serves as the ideal positive control for preclinical efficacy studies in breast cancer xenograft and syngeneic models. Its use allows researchers to directly benchmark the activity of novel therapeutics against a clinically validated agent, ensuring that in vivo findings are anchored to a known clinical standard.

Control for Pharmacokinetic and Biodistribution Studies of Nanomedicines

Free doxorubicin is the critical comparator for evaluating the pharmacokinetic and biodistribution advantages of novel drug delivery systems, particularly liposomal and nanoparticle formulations. The well-characterized PK profile of free doxorubicin (half-life ~20-30 h, baseline AUC) provides a clear benchmark against which the enhanced circulation time (≥60-fold AUC increase for PLD) and altered tissue distribution (1.8-fold increase in tumor uptake, 0.78-fold decrease in cardiac uptake for liposomal formulations) of new nanomedicines can be quantitatively assessed [1].

Core Component of Validated Chemotherapy Combination Regimens

Doxorubicin is a cornerstone of numerous clinically validated multi-agent chemotherapy regimens (e.g., VAC, CHOP). For researchers developing novel combination therapies or investigating drug resistance mechanisms, doxorubicin's role in these established regimens makes it an indispensable tool. Substituting an alternative anthracycline without adjusting for known efficacy and toxicity differences (e.g., response rate differences in VAC vs. VNC regimens [1]) would compromise the clinical relevance and translational potential of the research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.